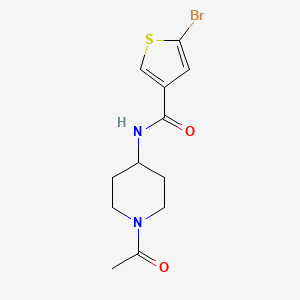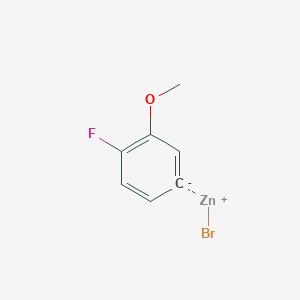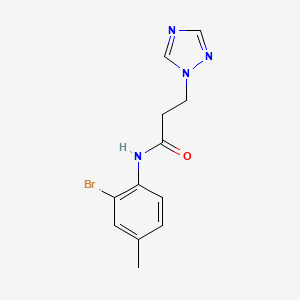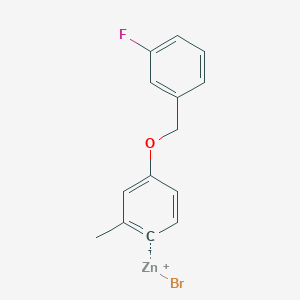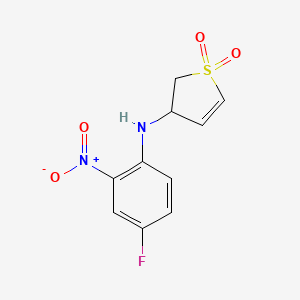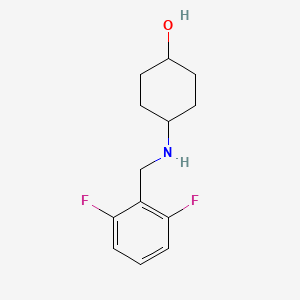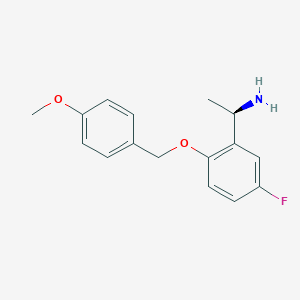
(R)-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of a fluorine atom and a methoxybenzyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-hydroxybenzaldehyde and ®-1-phenylethylamine.
Formation of Intermediate: The first step involves the protection of the hydroxyl group of 5-fluoro-2-hydroxybenzaldehyde using a suitable protecting group, such as a methoxybenzyl group, to form 5-fluoro-2-((4-methoxybenzyl)oxy)benzaldehyde.
Reductive Amination: The protected aldehyde is then subjected to reductive amination with ®-1-phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the desired product, ®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Pharmacology: The compound may exhibit biological activity, making it a candidate for pharmacological studies to understand its effects on biological systems.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure can be explored for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxybenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine: The enantiomer of the compound with similar chemical properties but potentially different biological activity.
1-(5-Fluoro-2-hydroxyphenyl)ethanamine: Lacks the methoxybenzyl group, which may result in different chemical and biological properties.
1-(5-Fluoro-2-((4-methylbenzyl)oxy)phenyl)ethanamine: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and biological activity.
Uniqueness
®-1-(5-Fluoro-2-((4-methoxybenzyl)oxy)phenyl)ethanamine is unique due to the presence of both the fluorine atom and the methoxybenzyl group, which can influence its chemical reactivity and biological interactions. These structural features may confer distinct advantages in terms of binding affinity, selectivity, and overall biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H18FNO2 |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
(1R)-1-[5-fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine |
InChI |
InChI=1S/C16H18FNO2/c1-11(18)15-9-13(17)5-8-16(15)20-10-12-3-6-14(19-2)7-4-12/h3-9,11H,10,18H2,1-2H3/t11-/m1/s1 |
Clé InChI |
NFZQRBLOCNIWHY-LLVKDONJSA-N |
SMILES isomérique |
C[C@H](C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)OCC2=CC=C(C=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


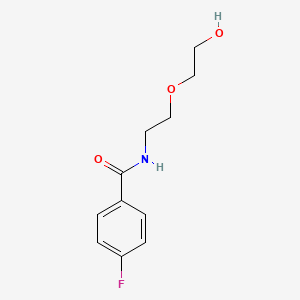

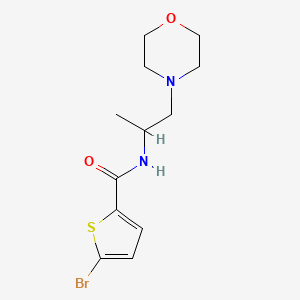
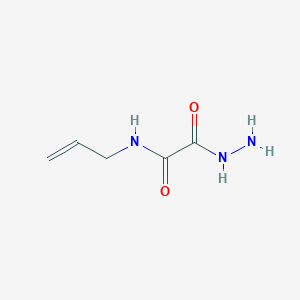
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B14895846.png)
